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Compound of Interest

Compound Name: DS-1001b

Cat. No.: B15142903

DS-1001b is an investigational, orally active, and blood-brain barrier-permeable small molecule
inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1). This technical guide provides a
comprehensive overview of the chemical structure, properties, mechanism of action, and
preclinical and clinical data available for DS-1001b, intended for researchers, scientists, and
professionals in drug development.

Chemical Structure and Physicochemical Properties

DS-1001b is an isoxazole derivative with potent and selective inhibitory activity against mutated
IDH1 enzymes.[1][2]

Property Value Reference
Chemical Name Isoxazole derivative [1]

CAS Number 1898207-64-1 [1]
Molecular Formula C29H29CI3FN304 [3]
Molecular Weight 608.92 g/mol [3]
Administration Route Oral [1][2]

Key Feature Blood-Brain Barrier Permeable  [1][2][4]

Mechanism of Action and Signaling Pathway
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Mutations in the IDH1 enzyme, commonly found in gliomas and other cancers, lead to a
neomorphic activity that converts a-ketoglutarate (a-KG) to the oncometabolite D-2-
hydroxyglutarate (D-2-HG).[2][5][6][7] High levels of D-2-HG competitively inhibit a-KG-
dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis.[7]

[8]

DS-1001b is a selective inhibitor of mutant IDH1.[3] It binds to an allosteric pocket on the
surface of the IDH1 dimer, stabilizing the enzyme in an "open," inactive conformation. This
conformational change disrupts the binding site for a catalytically important divalent cation,
which in turn reduces the enzyme's affinity for its substrate, a-KG.[5] By inhibiting the
production of D-2-HG, DS-1001b aims to reverse the epigenetic alterations and suppress
tumor growth.[2][7]
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DS-1001b has demonstrated potent and selective inhibition of mutant IDH1 enzymes in cell-
free enzymatic assays.[4]

IC50 (nmol/L) (without
Enzyme . . Reference
preincubation)

IDH1 R132H Potent Inhibition [4]

IDH1 R132C Potent Inhibition [4]

IDH1 Wild-Type No Significant Inhibition [4]

IDH2 Mutant No Significant Inhibition [4]
Cellular Activity

In vitro studies have shown that DS-1001b inhibits the proliferation of cancer cells harboring
IDH1 mutations.[1]

Cell Line Cancer Type IDH1 Mutation GI50 (nM) Reference
JJ012 Chondrosarcoma  Yes 81 [1]
L835 Chondrosarcoma  Yes 77 [1]

Treatment with DS-1001b (0.1-10 uM for 14 days) has been shown to inhibit the proliferation of
IDH1-mutated chondrosarcoma cells in a dose-dependent manner.[1] Furthermore, it has been
observed to induce G1 phase arrest in the cell cycle.[1]

In Vivo Activity

Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the in vivo
efficacy of DS-1001b. Continuous oral administration of DS-1001b has been shown to impair
tumor growth and reduce 2-HG levels in both subcutaneous and intracranial xenograft models
of glioblastoma with IDH1 mutations.[2] These studies also suggest that DS-1001b promotes
glial differentiation, as indicated by the increased expression of glial fibrillary acidic protein.[2]

Clinical Data
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DS-1001b has been evaluated in clinical trials for the treatment of patients with IDH1-mutated
gliomas.

Pharmacokinetics

A Phase | study (NCT03030066) in patients with recurrent or progressive IDH1 mutant gliomas
provided key pharmacokinetic data.[6][9][10]

Parameter Value Patient Population Reference
Time to Peak Plasma Recurrent/Progressive
) 2 -6 hours (Day 1) ) [11]
Concentration (Tmax) IDH1 Mutant Glioma
) ) Recurrent/Progressive
Brain/Plasma Ratio )
0.19-0.77 IDH1 Mutant Glioma [10]
(free form)
(n=3)

Peak plasma concentration (Cmax) and area under the curve (AUC) were found to increase in
a dose-dependent manner.[6][10]

Safety and Efficacy

In the Phase | study (NCT03030066), DS-1001b was administered at doses ranging from 125
to 1400 mg twice daily and was found to be well-tolerated, with the maximum tolerated dose
(MTD) not being reached.[6][10] The most common adverse events were Grade 1-2.[6]

A Phase Il study (NCT04458272) is assessing the efficacy and safety of DS-1001b in patients
with chemotherapy- and radiotherapy-naive IDH1 mutated WHO grade Il glioma.[11]

Experimental Protocols
General Experimental Workflow

The preclinical evaluation of DS-1001b typically follows a standardized workflow from initial
biochemical screening to in vivo efficacy studies.
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Preclinical Evaluation Workflow for DS-1001b

Mutant IDH1 Enzymatic Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of DS-1001b

against mutant IDH1 enzymes.
+ Reagents and Materials:
o Recombinant mutant IDH1 enzyme (e.g., R132H, R132C)

o a-Ketoglutarate (a-KG)
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o NADPH

o MgCI2

o Assay buffer (e.qg., Tris-HCI)

o DS-1001b dissolved in a suitable solvent (e.g., DMSO)
o 96-well microplate

o Microplate reader capable of measuring absorbance or fluorescence

e Procedure:

1. Prepare a reaction mixture containing the assay buffer, MgCI2, and NADPH in each well of
the microplate.

2. Add varying concentrations of DS-1001b to the wells. Include a vehicle control (DMSO)
and a positive control (a known inhibitor, if available).

3. Initiate the enzymatic reaction by adding the mutant IDH1 enzyme and a-KG.
4. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

5. Measure the rate of NADPH consumption by monitoring the decrease in absorbance at
340 nm or by using a coupled enzymatic reaction that produces a fluorescent signal.

6. Calculate the percentage of inhibition for each concentration of DS-1001b relative to the
vehicle control.

7. Determine the IC50 value by fitting the dose-response data to a suitable model.

Cell Proliferation Assay (General Protocol)

This protocol describes a general method for evaluating the effect of DS-1001b on the
proliferation of IDH1-mutated cancer cells.

e Reagents and Materials:
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[e]

IDH1-mutated cancer cell line (e.g., JJ012, L835)

o

Complete cell culture medium

DS-1001b

[¢]

[¢]

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

[e]

96-well cell culture plate

o

Incubator (37°C, 5% CO2)

[¢]

Microplate reader

e Procedure:

1. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere
overnight.

2. Treat the cells with a range of concentrations of DS-1001b. Include a vehicle control.
3. Incubate the cells for a specified period (e.g., 72 hours to 14 days).[1]

4. Add the cell viability reagent to each well according to the manufacturer's instructions.
5. Incubate as required by the assay.

6. Measure the absorbance or luminescence using a microplate reader.

7. Calculate the percentage of cell growth inhibition for each concentration of DS-1001b.

8. Determine the GI50 value, the concentration that causes 50% inhibition of cell growth.

In Vivo Xenograft Study (General Protocol)

This protocol provides a general outline for assessing the antitumor activity of DS-1001b in a
mouse xenograft model.

o Materials:
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[e]

Immunocompromised mice (e.g., NOD-SCID)

o

IDH1-mutated cancer cells or patient-derived tumor fragments

DS-1001b formulated for oral administration

[¢]

Vehicle control

o

[e]

Calipers for tumor measurement

e Procedure:

'_\

. Implant the cancer cells or tumor fragments subcutaneously or orthotopically into the mice.
2. Allow the tumors to reach a palpable size.
3. Randomize the mice into treatment and control groups.

4. Administer DS-1001b orally to the treatment group at a predetermined dose and schedule.
Administer the vehicle to the control group.

5. Monitor the tumor size using calipers at regular intervals.
6. Monitor the body weight and overall health of the mice.

7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
measurement of 2-HG levels, histological examination).

8. Analyze the tumor growth data to determine the efficacy of DS-1001b.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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